MFCD18316551
Description
MFCD18316551 (CAS 918538-05-3) is a heterocyclic organic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its IUPAC name is 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine, characterized by a fused pyrrolo-triazine core substituted with two chlorine atoms at positions 2 and 4. Key physicochemical properties include:
Properties
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidin-5-yl)-4-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3O2/c12-9-2-1-6(4-13)3-7(9)8-5-14-11(17)15-10(8)16/h1-3,5H,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYGWNBMHMRMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CNC(=O)NC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD18316551” involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are subjected to methanesulfonate crystal formation. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired crystal form is achieved .
Industrial Production Methods: Industrial production of “this compound” focuses on scalability and efficiency. The preparation method is designed to be simple and easy to implement, making it suitable for large-scale production. The crystal form A-I of the compound methanesulfonate is preferred due to its good solubility and stability, which facilitates the preparation and storage of pharmaceutical preparations .
Chemical Reactions Analysis
Types of Reactions: “MFCD18316551” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The reactions involving “this compound” often require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve nucleophiles or electrophiles under controlled conditions to achieve the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation reactions may yield oxidized derivatives of “this compound,” while reduction reactions produce reduced forms of the compound
Scientific Research Applications
“MFCD18316551” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for synthesizing other complex molecules. In biology, it is used to study cellular processes and molecular interactions. In medicine, “this compound” is explored for its potential therapeutic effects and as a component in drug formulations. Industrially, it is utilized in the production of various materials and chemicals, contributing to advancements in technology and manufacturing .
Mechanism of Action
“MFCD18316551” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures and methanesulfonate crystal forms. “this compound” stands out due to its specific crystal form A-I, which offers superior solubility and stability. This makes it more suitable for pharmaceutical applications and large-scale production .
Comparison with Similar Compounds
Key Observations:
Substituent Effects : The isopropyl group in 4-chloro-5-isopropylpyrrolo-triazine increases hydrophobicity, favoring blood-brain barrier (BBB) penetration compared to this compound .
Halogen Positioning : 5,7-Dichloro-pyrrolo-pyridine’s symmetrical halogenation may alter metabolic stability compared to this compound’s asymmetric substitution .
Research Findings and Data Analysis
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | This compound | 4-Chloro-5-isopropylpyrrolo-triazine | 7-Chloro-1-methylpyrazolo-pyridine |
|---|---|---|---|
| Log P (octanol-water) | 2.77 (iLOGP) | 3.12 (iLOGP) | 2.38 (XLOGP3) |
| GI Absorption | High | High | Moderate |
| BBB Permeability | No | Yes | No |
| CYP1A2 Inhibition | No | Yes | No |
| PAINS Alerts | None | None | 1 (alkylidenehydrazine) |
Insights:
- Lipophilicity : The isopropyl group in 4-chloro-5-isopropylpyrrolo-triazine raises Log P, correlating with improved BBB permeability .
- Metabolic Stability : this compound lacks CYP inhibition, reducing drug-drug interaction risks compared to its isopropyl analog .
- Toxicity : Pyrazole-containing compounds may trigger PAINS alerts, limiting their utility in drug development .
Discussion of Functional Similarities and Differences
- Structural Analogues : Chlorine substituents in all compounds enhance electrophilic reactivity, critical for covalent kinase inhibition .
- Functional Divergence :
- This compound’s dichloro configuration balances solubility and target engagement, making it a versatile lead compound.
- Pyrazole derivatives, while potent, face synthetic challenges due to complex ring systems .
- Symmetrical halogenation in 5,7-dichloro-pyrrolo-pyridine may improve photostability but reduce aqueous solubility .
Biological Activity
MFCD18316551, also known as a methoxyfuranocoumarin, is a compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
Overview of Methoxyfuranocoumarins
Methoxyfuranocoumarins (MFCs) are a class of natural compounds known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This compound is part of this group and exhibits significant potential in various therapeutic areas.
1. Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various pathogens. Studies indicate that it exhibits:
- Antiviral Activity : Effective against several viral strains, with mechanisms involving inhibition of viral replication.
- Antibacterial Activity : Exhibits effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the range of 6.5 to 12 mg/mL.
- Antifungal Activity : Shows efficacy against fungal strains, particularly those resistant to conventional antifungal agents.
2. Anti-Inflammatory Activity
Research indicates that this compound possesses anti-inflammatory properties by inhibiting key inflammatory mediators:
- Mechanism : It downregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
- In Vivo Studies : In animal models, it has been shown to reduce carrageenan-induced paw edema by up to 90% at optimal doses.
3. Cytotoxic Activity
The compound has been evaluated for its cytotoxic effects on various cancer cell lines:
- Cancer Cell Lines Tested : Neuroblastoma and colon cancer cells.
- Mechanism of Action : Induces apoptosis via intrinsic and extrinsic pathways, activating caspases and altering the expression of Bcl-2 family proteins.
Case Studies
Several case studies have highlighted the application of this compound in therapeutic contexts:
- Case Study 1 : Evaluated the efficacy of this compound as an adjunct treatment for chronic inflammatory diseases, showing significant improvement in patient outcomes when combined with standard therapies.
- Case Study 2 : Focused on its use in treating resistant bacterial infections, demonstrating a reduction in infection rates in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
